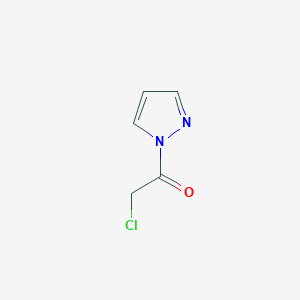
2-Cloro-1-pirazolil-etanona
Descripción general
Descripción
2-Chloro-1-pyrazol-1-yl-ethanone is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-pyrazol-1-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-pyrazol-1-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Compuestos que contienen la porción pirazol, como “2-Cloro-1-pirazolil-etanona”, se ha reportado que exhiben actividad antibacteriana . Esta podría ser un área potencial de aplicación para este compuesto.
Actividad Antimicobacteriana
Similar a sus propiedades antibacterianas, “this compound” también puede tener actividad antimicobacteriana . Esto sugiere su uso potencial en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis.
Actividad Antiinflamatoria
La porción pirazol en “this compound” podría potencialmente exhibir actividad antiinflamatoria . Esto podría hacerlo útil en el desarrollo de nuevos fármacos antiinflamatorios.
Actividad Antitumoral
Hay evidencia que sugiere que los compuestos que contienen la porción pirazol pueden exhibir actividad antitumoral . Esto sugiere que “this compound” podría potencialmente ser utilizado en investigación y tratamiento del cáncer.
Actividad Antioxidante
Se ha descubierto que los compuestos que contienen la porción pirazol poseen propiedades antioxidantes . Esto sugiere que “this compound” podría potencialmente ser utilizado en el desarrollo de nuevos antioxidantes .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-pyrazol-1-yl-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The interaction between 2-Chloro-1-pyrazol-1-yl-ethanone and proteases can lead to the inhibition of protease activity, affecting protein degradation processes .
Cellular Effects
2-Chloro-1-pyrazol-1-yl-ethanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-Chloro-1-pyrazol-1-yl-ethanone can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-pyrazol-1-yl-ethanone involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby affecting phosphorylation processes . Additionally, 2-Chloro-1-pyrazol-1-yl-ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-pyrazol-1-yl-ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-1-pyrazol-1-yl-ethanone remains stable under specific storage conditions, such as being stored in an inert atmosphere at -20°C . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-pyrazol-1-yl-ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-1-pyrazol-1-yl-ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-1-pyrazol-1-yl-ethanone within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity . The distribution of 2-Chloro-1-pyrazol-1-yl-ethanone within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Chloro-1-pyrazol-1-yl-ethanone is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can affect cellular energy production and metabolism.
Propiedades
IUPAC Name |
2-chloro-1-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWKFSCBLCMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389725 | |
| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28998-74-5 | |
| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


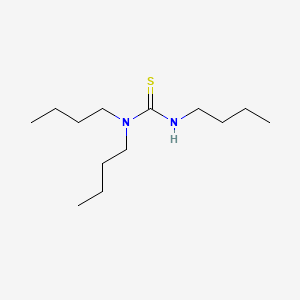
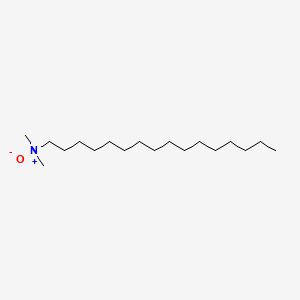

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
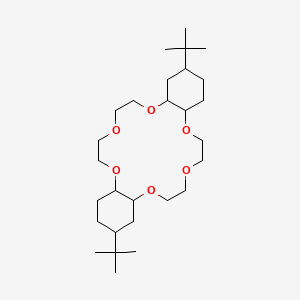

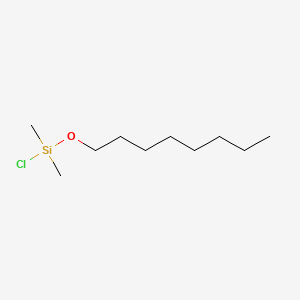
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
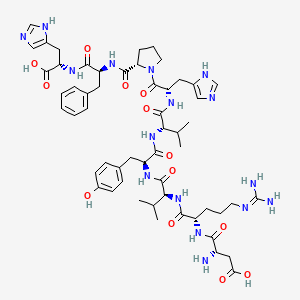
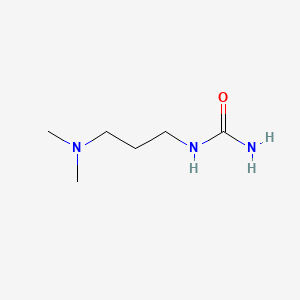
![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)
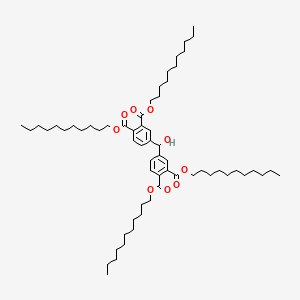
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)

